

Lucitanib FINESSE study results cohort analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lucitanib

CAS No.: 1058137-23-7

Cat. No.: S548004

[Get Quote](#)

FINESSE Study Cohort Analysis & Results

| Feature | Cohort 1: FGFR1 Amplified | Cohort 2: FGFR1 nonamp, 11q13 amp | Cohort 3: FGFR1 nonamp, 11q13 nonamp |
|--|--|--|---|
| Patient Population | HR+/HER2- MBC with <i>FGFR1</i> amplification [1] | HR+/HER2- MBC; <i>FGFR1</i> not amplified, but 11q13 amplified [1] | HR+/HER2- MBC; neither <i>FGFR1</i> nor 11q13 amplified [1] |
| Primary Endpoint: Overall Response Rate (ORR) | 19% (95% CI, 9%-35%) [1] | 0% (95% CI, 0%-18%) [1] | 15% (95% CI, 6%-34%) [1] |
| Key Exploratory Biomarker Findings | ORR higher with high <i>FGFR1</i> CNV (≥ 4): 22% vs 9% without [1]. ORR in <i>FGFR1</i> -high (IHC H-score ≥ 50): 25% vs 8% in low [1] | Not applicable | Not applicable |

| Feature | Cohort 1: FGFR1 Amplified | Cohort 2: FGFR1 nonamp, 11q13 amp | Cohort 3: FGFR1 nonamp, 11q13 nonamp |
|---|--|---|---|
| Most Frequent Adverse Events (All Cohorts) | Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] | Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] | Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] |
| Key Conclusions | Met pre-specified endpoint for activity; patients with high <i>FGFR1</i> amplification/expression may derive greater benefit [1] | Prespecified primary endpoint not met [1] | Prespecified primary endpoint not met [1] |

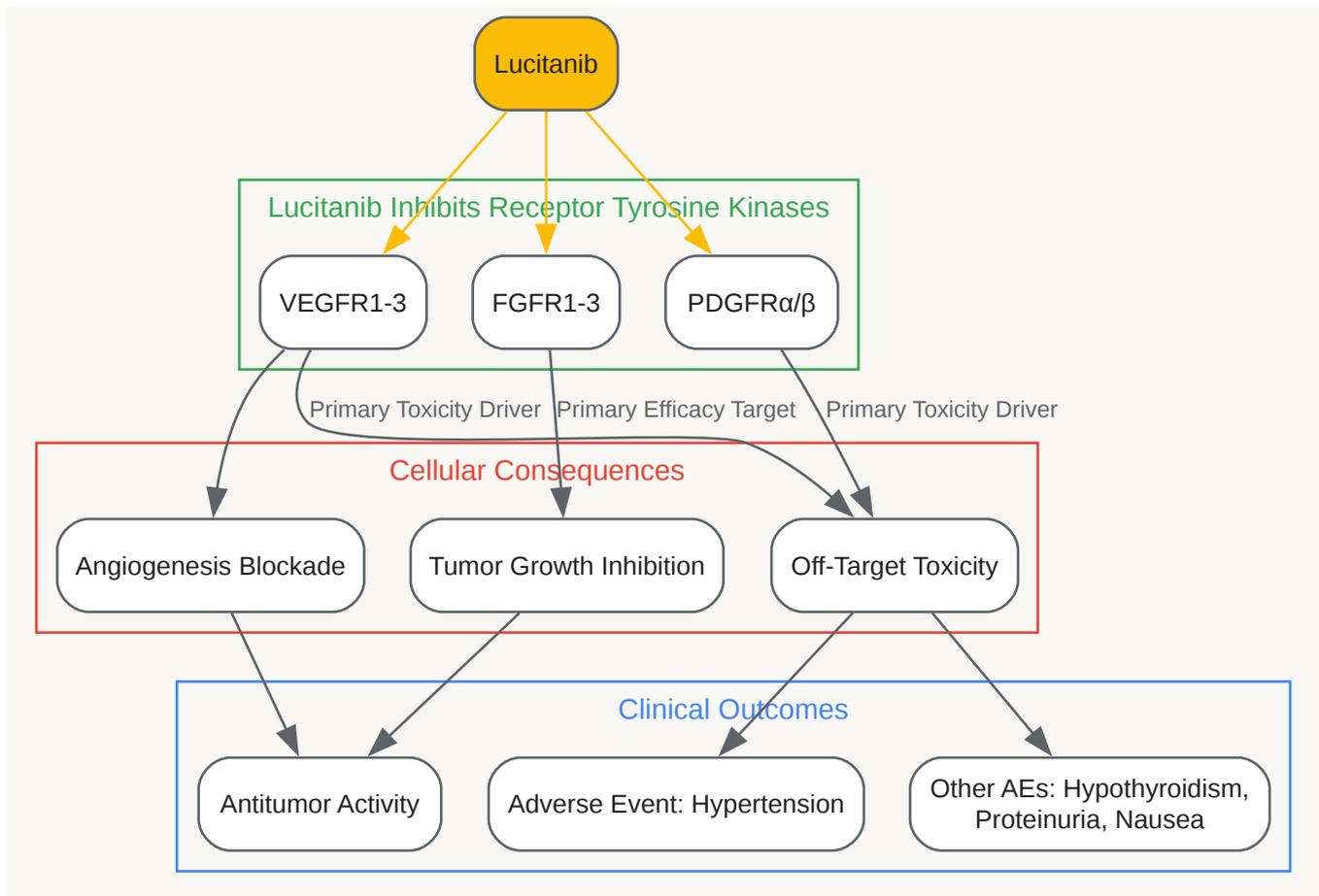
Experimental Protocol Overview

For researchers, the key methodological details of the FINESSE trial are as follows:

- **Study Design:** The FINESSE trial was a multicenter, open-label, phase II study with three cohorts defined by the molecular status of the tumor [1] [2]. It utilized a **Simon's two-stage design**: if 2 or more patients responded among the first 21 in a cohort, 20 additional patients would be enrolled [1].
- **Patient Population:** Enrolled patients had HR+/HER2- metastatic breast cancer. Key inclusion criteria included an Eastern Cooperative Oncology Group Performance Status of ≤ 2 , and at least one prior line of anticancer therapy, but no more than two prior lines of chemotherapy [1].
- **Intervention:** Patients received **oral lucitanib at a dose of 10 mg daily** [2].
- **Primary Endpoint:** The primary endpoint was **Objective Response Rate (ORR) assessed by RECIST 1.1** criteria [1].
- **Biomarker Analysis:** *FGFR1* copy-number variation (CNV) was determined by FISH and droplet digital PCR, while *FGFR1* protein expression was determined by immunohistochemistry (IHC) [1].

Mechanism of Action & Toxicity Context

Lucitanib is a targeted agent that functions as an inhibitor of angiogenesis and fibroblast growth factor receptor (FGFR) proteins [2]. Its multi-targeted mechanism contributes to both its efficacy and its toxicity profile.



[Click to download full resolution via product page](#)

Figure: **Lucitanib**'s mechanism of action involves inhibiting VEGFR, FGFR, and PDGFR pathways. VEGFR inhibition drives anti-angiogenic effects and is a primary cause of hypertension, while FGFR inhibition is linked to antitumor activity, particularly in FGFR1-amplified cancers.

The pronounced hypertension observed with **lucitanib** is a **class-effect toxicity for VEGF-signaling pathway inhibitors** [3]. These agents cause endothelial dysfunction, a decrease in nitric oxide synthase, and capillary rarefaction, leading to increased peripheral resistance and elevated blood pressure [3].

Interpretation for Drug Development

The FINESSE study highlights critical considerations for future drug development:

- **Biomarker-Driven Patient Selection:** The exploratory analysis strongly suggests that the clinical benefit of **lucitanib** is concentrated in a molecularly defined subset of patients. Future development

should focus on **patients with high *FGFR1* amplification (CNV ≥ 4) or high protein expression (IHC H-score ≥ 50)**, who showed a more robust response (ORR of 22-25%) [1].

- **Toxicity Management is Paramount:** The high rate of hypertension (87%) and other toxicities contributed to the drug's limited tolerability and the trial's premature termination [1] [2]. Any future studies must incorporate **proactive monitoring and aggressive management of hypertension**, potentially involving a cardio-oncology or "onco-hypertension" model of care [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Lucitanib for the Treatment of HR + /HER2 [pubmed.ncbi.nlm.nih.gov]
2. FINESSE [bigagainstbreastcancer.org]
3. Established and Emerging Cancer Therapies and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lucitanib FINESSE study results cohort analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548004#lucitanib-finesse-study-results-cohort-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com